molecular formula C23H31N3O B10766476 1-pentyl-N-tricyclo[3.3.1.13,7]dec-1-yl-1H-indazole-3-2,2,3,3,4,4,5,5,5-d9-carboxamide

1-pentyl-N-tricyclo[3.3.1.13,7]dec-1-yl-1H-indazole-3-2,2,3,3,4,4,5,5,5-d9-carboxamide

Katalognummer: B10766476
Molekulargewicht: 374.6 g/mol
InChI-Schlüssel: UCTCCIPCJZKWEZ-YGYNLGCDSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1-Pentyl-N-tricyclo[3.3.1.1³,⁷]dec-1-yl-1H-indazole-3-2,2,3,3,4,4,5,5,5-d9-carboxamide (hereafter referred to as APINACA-d9) is a deuterated synthetic cannabinoid developed primarily for analytical applications. Its non-deuterated counterpart, APINACA (also known as AKB48), is a well-documented synthetic cannabinoid receptor agonist with a tricyclic adamantane-derived substituent and a pentyl chain linked to an indazole core . APINACA-d9 replaces nine hydrogen atoms with deuterium on the pentyl chain, enhancing its utility as a stable isotope-labeled internal standard in mass spectrometry (e.g., GC-MS or LC-MS) for forensic and metabolic studies .

Eigenschaften

Molekularformel

C23H31N3O

Molekulargewicht

374.6 g/mol

IUPAC-Name

N-(1-adamantyl)-1-(2,2,3,3,4,4,5,5,5-nonadeuteriopentyl)indazole-3-carboxamide

InChI

InChI=1S/C23H31N3O/c1-2-3-6-9-26-20-8-5-4-7-19(20)21(25-26)22(27)24-23-13-16-10-17(14-23)12-18(11-16)15-23/h4-5,7-8,16-18H,2-3,6,9-15H2,1H3,(H,24,27)/i1D3,2D2,3D2,6D2

InChI-Schlüssel

UCTCCIPCJZKWEZ-YGYNLGCDSA-N

Isomerische SMILES

[2H]C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])CN1C2=CC=CC=C2C(=N1)C(=O)NC34CC5CC(C3)CC(C5)C4

Kanonische SMILES

CCCCCN1C2=CC=CC=C2C(=N1)C(=O)NC34CC5CC(C3)CC(C5)C4

Herkunft des Produkts

United States

Vorbereitungsmethoden

The synthesis of 1-pentyl-N-tricyclo[3.3.1.13,7]dec-1-yl-1H-indazole-3-2,2,3,3,4,4,5,5,5-d9-carboxamide involves several steps. The synthetic route typically starts with the preparation of the indazole core, followed by the introduction of the pentyl chain and the tricyclo[3.3.1.13,7]dec-1-yl group. The reaction conditions often involve the use of strong bases and solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO). Industrial production methods may involve scaling up these reactions using continuous flow techniques to ensure consistent quality and yield .

Analyse Chemischer Reaktionen

1-pentyl-N-tricyclo[3.3.1.13,7]dec-1-yl-1H-indazole-3-2,2,3,3,4,4,5,5,5-d9-carboxamide undergoes various chemical reactions, including:

    Oxidation: This reaction can be carried out using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4), resulting in reduced forms of the compound.

    Substitution: Nucleophilic substitution reactions can occur, where nucleophiles replace specific atoms or groups within the molecule.

Wissenschaftliche Forschungsanwendungen

1-pentyl-N-tricyclo[3.3.1.13,7]dec-1-yl-1H-indazole-3-2,2,3,3,4,4,5,5,5-d9-carboxamide has several scientific research applications:

    Chemistry: It is used to study the structure-activity relationships of synthetic cannabinoids and to develop new compounds with potential therapeutic benefits.

    Biology: Researchers use this compound to investigate the biological effects of synthetic cannabinoids on cellular and molecular processes.

    Medicine: It is studied for its potential therapeutic applications, including pain management and treatment of neurological disorders.

    Industry: The compound is used in the development of new materials and chemical processes.

Wirkmechanismus

The mechanism of action of 1-pentyl-N-tricyclo[3.3.1.13,7]dec-1-yl-1H-indazole-3-2,2,3,3,4,4,5,5,5-d9-carboxamide involves binding to cannabinoid receptors (CB1 and CB2) in the body. These receptors are part of the endocannabinoid system, which regulates various physiological processes such as pain, mood, and appetite. By binding to these receptors, the compound can modulate their activity and produce effects similar to those of natural cannabinoids .

Vergleich Mit ähnlichen Verbindungen

Key Properties :

  • Molecular Formula : C₂₃H₂₂D₉N₃O
  • Molecular Weight : 374.6 g/mol
  • Solubility: 1 mg/mL in methanol .
  • Storage : Stable at -20°C .

APINACA-d9’s structural backbone (Figure 1) includes:

A pentyl chain (2,2,3,3,4,4,5,5,5-d9) for deuterium labeling.

An indazole ring system.

A tricyclo[3.3.1.1³,⁷]decane (adamantane) group as the carboxamide substituent .

Comparison with Similar Compounds

Structural Analogues

Table 1: Structural Comparison of APINACA-d9 with Key Analogues

Compound Name Core Structure Substituents Molecular Formula Molecular Weight (g/mol) Key Differences References
APINACA (AKB48) Indazole Pentyl, Adamantyl C₂₃H₃₁N₃O 365.5 Non-deuterated; recreational use
APINACA-d9 Indazole Pentyl-d9, Adamantyl C₂₃H₂₂D₉N₃O 374.6 Deuterated; analytical standard
A-CHMINACA Indazole Cyclohexylmethyl, Adamantyl C₂₄H₃₀N₃O 380.5 Cyclohexylmethyl vs. pentyl
APICA (JWH-018 Adamantyl Carboxamide) Indole Pentyl, Adamantyl C₂₄H₃₂N₂O 364.5 Indole vs. indazole core
5F-MDMB-PICA Indole 5-Fluoropentyl, Methyl ester C₂₀H₂₆FN₃O₃ 375.4 Ester linkage; fluorinated alkyl chain
5-Bromo APINACA Indazole 5-Bromopentyl, Adamantyl C₂₃H₂₉BrN₃O 443.4 Bromine substitution on pentyl chain

Pharmacological and Metabolic Differences

Receptor Binding Affinity

APINACA and its analogues act as potent agonists of cannabinoid receptors CB₁ and CB₂. The adamantyl group enhances lipophilicity, promoting blood-brain barrier penetration . However:

  • APINACA-d9: No direct pharmacological data due to its role as an analytical tool, but its structure suggests similar receptor interactions to APINACA .
  • A-CHMINACA : Exhibits higher CB₁ affinity than APINACA due to the cyclohexylmethyl group’s bulkiness, which may prolong receptor binding .
  • 5F-MDMB-PICA: Fluorination increases metabolic stability and potency compared to non-fluorinated analogues .

Metabolic Pathways

  • APINACA : Metabolized in human liver microsomes via hydroxylation and carboxylation, producing major metabolites at the pentyl chain and indazole core .
  • APINACA-d9 : Deuterium substitution slows metabolic degradation (kinetic isotope effect), making it ideal for tracking metabolite profiles .
  • 5F-MDMB-PICA : Resists esterase-mediated hydrolysis due to fluorination, leading to prolonged psychoactive effects .

Legal and Regulatory Status

  • APINACA-d9 : Exempt from control when used as a certified reference material .
  • A-CHMINACA : Banned in the U.S. (DEA Schedule I) and Japan .

Biologische Aktivität

1-Pentyl-N-tricyclo[3.3.1.13,7]dec-1-yl-1H-indazole-3-2,2,3,3,4,4,5,5,5-d9-carboxamide is a synthetic cannabinoid known for its complex tricyclic structure and significant biological activity. This compound is part of a class of substances that interact with cannabinoid receptors in the brain, leading to various psychoactive effects. Understanding its biological activity is crucial for evaluating its potential therapeutic applications and safety profile.

  • Chemical Formula : C23H31N3O
  • Molecular Weight : 365.52 g/mol
  • CAS Number : 1345973-53-6
  • Appearance : White to off-white crystalline powder

The primary mechanism through which 1-pentyl-N-tricyclo[3.3.1.13,7]dec-1-yl-1H-indazole-3-carboxamide exerts its effects is through binding to cannabinoid receptors CB1 and CB2. These receptors are integral to the endocannabinoid system and play roles in regulating mood, pain perception, and appetite.

Binding Affinity

Research indicates that this compound exhibits a high binding affinity for CB1 receptors, comparable to other well-known synthetic cannabinoids such as JWH-018 and AKB48. The unique tricyclic structure may influence its pharmacokinetics and receptor interaction profiles.

Biological Activity Overview

The biological activity of 1-pentyl-N-tricyclo[3.3.1.13,7]dec-1-yl-1H-indazole-3-carboxamide can be summarized as follows:

Activity Description
Receptor Interaction Agonist at CB1 and CB2 receptors
Psychoactive Effects Induces effects similar to THC (tetrahydrocannabinol), including euphoria
Potential Therapeutic Uses Research into applications for chronic pain management and anxiety disorders

Case Studies and Research Findings

Several studies have been conducted to elucidate the biological effects of this compound:

  • Study on Binding Affinity :
    • A study utilizing radiolabeled ligands demonstrated that 1-pentyl-N-tricyclo[3.3.1.13,7]dec-1-yl-1H-indazole binds selectively to CB receptors with distinct signaling pathways compared to traditional cannabinoids.
  • Metabolic Transformations :
    • Investigations into the metabolic pathways of this compound revealed that it undergoes various transformations in vivo, potentially leading to active metabolites that also interact with cannabinoid receptors.
  • Comparative Analysis with Other Cannabinoids :
    • Comparative studies highlighted that while this compound shares structural similarities with other synthetic cannabinoids like JWH series and AKB48, its unique structure may confer different pharmacological profiles.

Safety and Regulatory Status

Due to its psychoactive properties and potential for abuse, 1-pentyl-N-tricyclo[3.3.1.13,7]dec-1-yl-1H-indazole has been classified as a Schedule I controlled substance in several jurisdictions . This classification indicates that it has no accepted medical use and poses a high risk of abuse.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.